molecular formula C16H24ClNO4 B13388482 1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride

1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride

Cat. No.: B13388482
M. Wt: 329.82 g/mol
InChI Key: PZCDXXIAXZLMQY-UHFFFAOYSA-N
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Description

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzyl group, a tert-butyl group, and an amino group attached to a pentanedioate backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride typically involves the following steps:

    Formation of the Pentanedioate Backbone: The starting material, glutaric acid, undergoes esterification to form the diester.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of the tert-Butyl Group: The tert-butyl group is added through a Friedel-Crafts alkylation reaction.

    Amination: The amino group is introduced via reductive amination using an appropriate amine source.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Dichloroaniline

Uniqueness

(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to interact with biological systems in a distinct manner, making it valuable for research and therapeutic applications.

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDXXIAXZLMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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